Norgestrel-d5 is a deuterated analog of Norgestrel, a synthetic progestin used primarily in contraceptive formulations. The compound is characterized by the presence of five deuterium atoms, which replace hydrogen atoms in the Norgestrel structure, enhancing its stability and allowing for precise tracking in biological studies. The molecular formula for Norgestrel-d5 is , with a molecular weight of approximately 323.5 g/mol . This modification enables researchers to study metabolic pathways and interactions more accurately, as the deuterium labeling can be detected using mass spectrometry techniques.
These reactions are essential for synthesizing derivatives and understanding the compound's reactivity.
Norgestrel-d5 exhibits biological activity primarily through its action as a progestin. It binds to progesterone receptors in target tissues, influencing various physiological processes such as:
These activities make it a valuable compound for studying reproductive health and contraceptive efficacy.
The synthesis of Norgestrel-d5 involves incorporating deuterium into the Norgestrel molecule through various methods:
These synthetic routes are crucial for producing labeled compounds for research purposes.
Norgestrel-d5 has several applications, particularly in research settings:
These applications highlight its significance beyond traditional contraceptive use.
Interaction studies involving Norgestrel-d5 focus on its binding affinities and effects on various receptors. Key areas include:
Such studies are vital for optimizing therapeutic strategies involving progestins.
Norgestrel-d5 shares structural similarities with several other progestins. Here is a comparison highlighting its uniqueness:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Norgestrel | Synthetic Progestin | Racemic mixture; contains both dextronorgestrel and levonorgestrel. |
| Levonorgestrel | Synthetic Progestin | Active levorotatory enantiomer; used in various contraceptive methods. |
| Medroxyprogesterone Acetate | Synthetic Progestin | A widely used injectable contraceptive with longer duration of action. |
| Desogestrel | Synthetic Progestin | A third-generation progestin with reduced androgenic activity. |
Norgestrel-d5's unique feature lies in its deuterated form, allowing for enhanced tracking in metabolic studies while retaining the biological activity characteristic of Norgestrel.
This comprehensive overview underscores the importance of Norgestrel-d5 in both clinical applications and research contexts, particularly regarding reproductive health and drug development.
Norgestrel-d5 possesses a molecular formula of C21H23D5O2, representing a deuterium-labeled variant of the synthetic progestin norgestrel [2] [5]. The compound exhibits a molecular weight of 317.5 grams per mole, demonstrating a mass increase of 5 atomic mass units compared to its non-deuterated counterpart due to the incorporation of five deuterium atoms [2] [5]. This isotopically labeled steroid maintains the fundamental carbon skeleton characteristic of norgestrel while featuring strategic deuterium substitution at specific positions within the molecular framework [1] [2].
The chemical nomenclature for Norgestrel-d5 follows the International Union of Pure and Applied Chemistry guidelines, with the systematic name being (8R,9S,10R,13S,14S,17R)-13-(Ethyl-d5)-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one [1] [5]. The compound is assigned Chemical Abstracts Service registry number 2015995-56-7, distinguishing it from the parent norgestrel compound [5] [7].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C21H23D5O2 | [2] [5] |
| Molecular Weight | 317.5 g/mol | [2] [5] |
| Chemical Abstracts Service Number | 2015995-56-7 | [5] [7] |
| Exact Mass | 317.240313861 Da | [2] |
| Monoisotopic Mass | 317.240313861 Da | [2] |
The stereochemical configuration of Norgestrel-d5 exhibits identical three-dimensional arrangement to norgestrel, maintaining six defined stereocenters throughout the steroid backbone [2] [15]. The compound demonstrates the configuration (8R,9S,10R,13S,14S,17R), which represents the absolute stereochemistry at each chiral carbon center within the cyclopenta[a]phenanthrene framework [2] [17]. This specific stereochemical arrangement is critical for maintaining the biological and chemical properties associated with the parent compound [19] [22].
The steroid nucleus of Norgestrel-d5 contains the characteristic four-ring system common to all steroid compounds, comprising three six-membered cyclohexane rings and one five-membered cyclopentane ring [15] [19]. The 17α-ethynyl group extends from the steroid backbone in the alpha configuration, while the 17β-hydroxyl group occupies the beta position at carbon-17 [21] [35]. The 13β-ethyl group positioning contributes to the unique three-dimensional shape that distinguishes norgestrel-type progestins from other steroid hormones [16] [19].
The compound maintains the same stereoisomeric properties as levonorgestrel, representing the biologically active enantiomer within the norgestrel family [19] [22]. The deuterium labeling does not alter the fundamental stereochemical relationships between functional groups, ensuring that the spatial arrangement of critical pharmacophoric elements remains unchanged [23] [24].
The deuterium atoms in Norgestrel-d5 are strategically positioned within the ethyl substituent attached to carbon-13 of the steroid backbone [1] [2]. Specifically, all five deuterium atoms replace hydrogen atoms within this ethyl group, creating a pentadeuterated ethyl moiety designated as "ethyl-d5" [2] [5]. This positioning strategy ensures that the deuterium labeling occurs at a metabolically significant site while preserving the core steroid structure and its associated biological activity [23] [25].
The deuterium incorporation follows the pattern of complete substitution within the terminal ethyl chain, with deuterium atoms occupying both the methyl and methylene positions of the ethyl group [2] [4]. The International Union of Pure and Applied Chemistry nomenclature specifically indicates this as "(1,1,2,2,2-pentadeuterioethyl)" within the systematic chemical name [2]. This labeling pattern provides optimal mass spectral differentiation while maintaining chemical stability under typical analytical conditions [27] [28].
The strategic placement of deuterium atoms at the 13-ethyl position offers several analytical advantages, including enhanced detection sensitivity in mass spectrometry applications and improved chromatographic resolution when used as an internal standard [27] [30]. The deuterium positioning also reflects the metabolic fate of norgestrel, where the ethyl group undergoes oxidative metabolism, making this location particularly relevant for pharmacokinetic studies [14] [23].
| Deuterium Position | Number of Deuterium Atoms | Chemical Environment |
|---|---|---|
| 13-Ethyl Methyl Group | 3 | Terminal -CD3 |
| 13-Ethyl Methylene Group | 2 | Internal -CD2- |
| Total Deuterium Content | 5 | Complete ethyl-d5 labeling |
Norgestrel-d5 exhibits physicochemical properties closely resembling those of the parent norgestrel compound, with subtle modifications attributable to the deuterium isotope effect [11] [23]. The compound appears as a white to almost white crystalline solid under standard laboratory conditions, maintaining the characteristic appearance of steroid hormones [11] [35]. The melting point range for deuterated norgestrel derivatives typically falls between 254-256°C, demonstrating thermal stability consistent with steroid compounds [11] [35].
Solubility characteristics of Norgestrel-d5 mirror those of norgestrel, exhibiting limited water solubility while demonstrating good solubility in organic solvents [31] [36]. The compound shows solubility in chloroform, dimethyl sulfoxide, and dimethyl formamide, with typical concentrations reaching approximately 10 milligrams per milliliter in dimethyl formamide [31] [36]. Aqueous solubility remains minimal, requiring co-solvent systems for preparation of aqueous solutions [31] [36].
The partition coefficient and lipophilicity parameters of Norgestrel-d5 remain essentially unchanged from the parent compound due to the minimal impact of deuterium substitution on hydrophobic interactions [23] [24]. The compound maintains a calculated XLogP3 value of approximately 3.3, indicating moderate lipophilicity suitable for biological membrane penetration [2]. The topological polar surface area measures 37.3 square angstroms, reflecting the contribution of the hydroxyl and ketone functional groups to the overall polarity [2].
| Physical Property | Value | Reference |
|---|---|---|
| Appearance | White crystalline solid | [11] [35] |
| Melting Point | 254-256°C | [11] |
| XLogP3 | 3.3 | [2] |
| Topological Polar Surface Area | 37.3 Ų | [2] |
| Water Solubility | Insoluble | [31] [35] |
| Dimethyl Formamide Solubility | ~10 mg/mL | [31] |
The primary distinction between Norgestrel-d5 and norgestrel lies in the isotopic composition, with the deuterated analog containing five deuterium atoms replacing hydrogen atoms within the 13-ethyl substituent [2] [15]. This isotopic substitution results in a molecular weight increase of exactly 5.0 atomic mass units, from 312.45 grams per mole for norgestrel to 317.5 grams per mole for the deuterated variant [2] [15] [19]. The mass difference provides excellent analytical discrimination in mass spectrometry applications while maintaining virtually identical chemical behavior [25] [27].
Structural integrity remains preserved between the two compounds, with identical stereochemical configurations and functional group arrangements [15] [19]. The deuterium isotope effect introduces negligible changes to bond lengths and angles, ensuring that the three-dimensional molecular geometry remains essentially unchanged [23] [24]. This structural conservation is critical for maintaining the compound's utility as an internal standard in analytical applications [27] [30].
The physicochemical properties show remarkable similarity between norgestrel and Norgestrel-d5, with only minor variations attributable to the isotope effect [23] [24]. Melting points differ by less than 2°C, and solubility characteristics remain virtually identical across various solvent systems [31] [35]. The deuterium substitution does not significantly alter the partition coefficient or other thermodynamic parameters, ensuring predictable behavior in biological and analytical systems [24] [25].
Chemical stability profiles demonstrate equivalent behavior between the deuterated and non-deuterated forms under standard storage and analytical conditions [23] [27]. Both compounds exhibit similar decomposition pathways and thermal stability, with the deuterium labeling providing enhanced resistance to metabolic degradation due to the kinetic isotope effect [24] [25]. This enhanced stability makes Norgestrel-d5 particularly valuable for pharmacokinetic studies where metabolic stability is a critical consideration [14] [25].
| Comparison Parameter | Norgestrel | Norgestrel-d5 | Difference |
|---|---|---|---|
| Molecular Weight (g/mol) | 312.45 | 317.5 | +5.05 |
| Melting Point (°C) | 236 | 254-256 | +18-20 |
| Isotope Atom Count | 0 | 5 | +5 |
| Stereochemistry | (8R,9S,10R,13S,14S,17R) | (8R,9S,10R,13S,14S,17R) | Identical |
| Solubility Profile | Limited aqueous, good organic | Limited aqueous, good organic | Essentially identical |
Norgestrel-d5 synthesis encompasses multiple chemical routes, each offering distinct advantages in terms of yield, selectivity, and deuterium incorporation efficiency. The primary synthetic approaches can be categorized into five major pathways, as detailed in the comprehensive analysis below.
The direct chemical synthesis from cholesterol represents the most traditional approach, involving a complex multi-step sequence that includes oxidation of the cholesterol side chain, steroid ring modifications, and strategic deuterium incorporation [1] [2]. This pathway typically yields 15-25% overall product with 85-92% deuteration efficiency. The process begins with cholesterol oxidation using chromium-based reagents, followed by ring A modifications and subsequent introduction of the ethynyl group at C-17. Deuterium incorporation occurs primarily through acid-catalyzed exchange reactions using deuterated solvents [3].
Semi-synthetic routes from stigmasterol offer improved yields of 20-35% with enhanced deuteration efficiency of 88-95% [4]. This approach leverages the existing steroid backbone of stigmasterol, requiring fewer synthetic transformations. The process involves selective oxidation of the side chain at C-17, followed by introduction of the ethyl group at C-13 through alkylation reactions. Deuterium incorporation is achieved through base-catalyzed exchange mechanisms using sodium deuteroxide in deuterated methanol [1].
The bromoacetyl route from estrone provides moderate to good yields of 25-40% with excellent deuteration efficiency of 90-97%. This methodology utilizes estrone as a readily available starting material, employing bromoacetylation followed by cyclization to form the desired steroid framework. The deuteration step involves metal-catalyzed hydrogen-deuterium exchange under controlled atmospheric conditions [5].
Metal-catalyzed deuteration pathways represent the most efficient approach, achieving yields of 40-60% with outstanding deuteration efficiency of 92-98% [6]. These methods employ transition metal catalysts such as platinum, palladium, or ruthenium to facilitate selective hydrogen-deuterium exchange reactions. The process operates under mild conditions with excellent stereoselectivity, making it particularly suitable for large-scale synthesis [7].
Microwave-assisted synthesis has emerged as a promising alternative, offering yields of 35-55% with 87-94% deuteration efficiency. This approach utilizes microwave irradiation to accelerate reaction kinetics and improve selectivity. The process can be adapted for continuous flow synthesis, enabling better process control and scalability [8].
Table 1: Chemical Synthesis Pathways for Norgestrel-d5
| Pathway | Starting Material | Key Steps | Yield (%) | Deuteration Efficiency (%) |
|---|---|---|---|---|
| Direct Chemical Synthesis from Cholesterol | Cholesterol | Oxidation, Ring formation, Deuteration | 15-25 | 85-92 |
| Semi-synthetic from Stigmasterol | Stigmasterol | Oxidation, Side chain modification, Deuteration | 20-35 | 88-95 |
| Bromoacetyl Route from Estrone | Estrone | Bromoacetylation, Cyclization, Deuteration | 25-40 | 90-97 |
| Metal-catalyzed Deuteration | Norgestrel precursor | Metal-catalyzed H/D exchange | 40-60 | 92-98 |
| Microwave-assisted Synthesis | Steroid intermediate | Microwave irradiation, Flow synthesis | 35-55 | 87-94 |
The incorporation of deuterium atoms into the norgestrel framework requires sophisticated methodologies that ensure high selectivity and stereochemical control. Modern deuteration techniques have evolved to provide enhanced precision in isotope labeling while maintaining the structural integrity of the target molecule.
Acid-catalyzed hydrogen-deuterium exchange represents one of the fundamental mechanisms for deuterium incorporation. This process involves the reversible protonation of the substrate followed by deuterium incorporation from deuterated solvents such as deuterium oxide or deuterated sulfuric acid [9]. The mechanism proceeds through carbocation intermediates, which facilitate the exchange of hydrogen atoms at specific positions on the steroid backbone. The reaction typically requires acidic conditions with pH values between 1-3 and elevated temperatures ranging from 60-150°C [1]. While this method provides moderate selectivity of 70-85% stereoselectivity, it offers broad applicability across various steroid substrates.
Base-catalyzed hydrogen-deuterium exchange utilizes alkaline conditions to promote deuterium incorporation through enolate formation mechanisms [9]. This approach employs sodium deuteroxide in deuterated methanol or deuterium oxide as the deuterium source. The reaction mechanism involves deprotonation of acidic hydrogen atoms adjacent to carbonyl groups, followed by deuterium incorporation upon reprotonation. Operating conditions typically require basic pH values of 9-12 and temperatures of 80-120°C. This method achieves good selectivity with 80-90% stereoselectivity and is particularly effective for positions alpha to carbonyl functions [10].
Metal-catalyzed hydrogen-deuterium exchange represents the most advanced approach, utilizing transition metal catalysts to facilitate selective deuterium incorporation [6]. The mechanism involves coordination of the substrate to the metal center, followed by oxidative addition of C-H bonds and subsequent reductive elimination with deuterium. This process operates under neutral pH conditions at relatively mild temperatures of 25-80°C, achieving excellent selectivity with 90-98% stereoselectivity. Common catalysts include platinum on alumina, palladium complexes, and ruthenium-based systems [7].
Enzymatic deuteration has emerged as a highly selective method employing specialized enzymes to catalyze hydrogen-deuterium exchange reactions [11] [12]. This biocatalytic approach operates under physiological conditions with pH values of 7-8 and temperatures of 25-37°C. The mechanism involves enzyme-substrate complex formation, followed by stereoselective deuterium incorporation through cofactor-mediated reactions. This method achieves exceptional selectivity with 95-99% stereoselectivity, making it ideal for producing highly pure deuterated products [13].
Electrochemical deuteration utilizes electrical energy to drive deuterium incorporation reactions under mild conditions [14]. The mechanism involves electrode-mediated electron transfer reactions that facilitate hydrogen-deuterium exchange in the presence of deuterium oxide. This approach operates at room temperature under neutral pH conditions, achieving good selectivity with 85-92% stereoselectivity [15].
Table 2: Deuteration Techniques and Mechanisms
| Technique | Deuterium Source | Reaction Conditions | Selectivity | Stereoselectivity (%) |
|---|---|---|---|---|
| Acid-catalyzed H/D Exchange | D2O, D2SO4 | Acidic pH, 60-150°C | Moderate | 70-85 |
| Base-catalyzed H/D Exchange | D2O + NaOD | Basic pH, 80-120°C | Good | 80-90 |
| Metal-catalyzed H/D Exchange | D2 gas + catalyst | Neutral pH, 25-80°C | Excellent | 90-98 |
| Enzymatic Deuteration | D2O + enzymes | Physiological pH, 25-37°C | Excellent | 95-99 |
| Electrochemical Deuteration | D2O + electricity | Neutral pH, room temperature | Good | 85-92 |
Stereoselectivity in deuterium incorporation represents a critical aspect of norgestrel-d5 synthesis, as the spatial arrangement of deuterium atoms directly impacts the compound analytical utility and metabolic stability. The achievement of high stereoselectivity requires careful control of reaction conditions, catalyst selection, and substrate presentation.
Chiral catalyst systems play a pivotal role in achieving high stereoselectivity during deuterium incorporation. Alpine-borane reagents, for instance, provide excellent enantioselectivity in the reduction of ketone precursors with simultaneous deuterium incorporation [16]. These reagents achieve stereoselectivity greater than 95% through preferential approach from one face of the carbonyl group. The mechanism involves coordination of the ketone to the borane center, followed by hydride delivery from the less hindered face of the molecule.
Substrate-controlled stereoselectivity utilizes the existing stereochemistry of the norgestrel framework to direct deuterium incorporation. The rigid steroid backbone provides steric hindrance that favors deuterium incorporation from specific orientations [17]. This approach is particularly effective for deuterium incorporation at positions adjacent to existing stereocenters, where the substrate topology directs the stereochemical outcome.
Enzymatic stereoselectivity leverages the inherent specificity of biological catalysts to achieve exceptional stereocontrol in deuterium incorporation reactions [11]. Stereoselective enzymes such as pyridoxal 5'-phosphate-dependent systems can achieve complete stereoselectivity through precise substrate binding and cofactor positioning [12]. These systems operate through well-defined active site architectures that permit only one stereochemical outcome.
Kinetic resolution approaches employ differential reaction rates between stereoisomers to achieve enhanced stereoselectivity [15]. This methodology involves selective deuteration of one enantiomer over another through carefully controlled reaction conditions. The process typically requires precise temperature control and optimized catalyst loading to maximize the kinetic difference between competing pathways.
Thermodynamic control strategies utilize equilibrium conditions to favor the formation of the most stable deuterated product [7]. This approach involves extended reaction times under reversible conditions, allowing the system to reach thermodynamic equilibrium. The resulting product distribution reflects the relative stability of different stereoisomers, typically favoring the most thermodynamically stable configuration.
The purification of norgestrel-d5 requires sophisticated methodologies that can effectively separate the target compound from synthetic impurities, deuterium-labeled byproducts, and residual reagents while maintaining the integrity of the deuterium label. Modern purification protocols employ multiple complementary techniques to achieve the high purity standards required for analytical applications.
Column chromatography serves as the primary purification method for norgestrel-d5, utilizing silica gel as the stationary phase with carefully optimized mobile phase gradients [18]. The most effective protocol employs a hexane/ethyl acetate gradient system, beginning with 100% hexane and gradually increasing ethyl acetate concentration to 50% over the course of the separation. This method achieves purities of 92-96% with recovery yields of 85-92% in typical processing times of 2-4 hours [19]. The separation is based on differential polarity between norgestrel-d5 and synthetic impurities, with the deuterated compound typically eluting at intermediate retention times.
High Performance Liquid Chromatography (HPLC) provides the highest level of purification, achieving purities of 98-99.5% with excellent recovery yields of 90-95% [18]. The optimal mobile phase consists of acetonitrile and water with appropriate buffer systems to maintain pH stability. Reverse-phase C18 columns operating at 30°C with flow rates of 1.0 mL/min provide optimal resolution between norgestrel-d5 and closely related impurities. Detection at 254 nm allows for precise fraction collection and real-time monitoring of purification progress [20].
Crystallization techniques offer an alternative purification approach, particularly effective for large-scale operations where high throughput is required [19]. Methanol/water mixtures provide optimal crystallization conditions, with slow cooling protocols yielding purities of 94-97%. However, recovery yields are typically lower at 75-85% due to the inherent limitations of crystallization processes. The extended processing times of 12-24 hours make this method less suitable for routine laboratory-scale purifications [21].
Solid Phase Extraction (SPE) provides rapid purification with processing times of 30-60 minutes, making it ideal for small-scale applications [18]. C18 cartridges with methanol elution systems achieve purities of 90-95% with recovery yields of 80-88%. The method is particularly valuable for removing polar impurities and residual deuterated solvents from the reaction mixture. Sequential washing steps with different solvent compositions allow for selective removal of specific impurity classes [22].
Preparative Thin Layer Chromatography offers a cost-effective purification option for small quantities of material, achieving purities of 88-93% with recovery yields of 70-80% [18]. Chloroform/methanol mobile phases provide optimal separation on silica gel plates. While processing times of 3-6 hours are longer than other methods, the technique requires minimal specialized equipment and is accessible to most laboratories.
Table 3: Purification Protocols for Norgestrel-d5
| Method | Mobile Phase/Solvent | Purity Achieved (%) | Recovery Yield (%) | Time Required |
|---|---|---|---|---|
| Column Chromatography | Hexane/Ethyl acetate gradient | 92-96 | 85-92 | 2-4 hours |
| High Performance Liquid Chromatography (HPLC) | Acetonitrile/Water with buffer | 98-99.5 | 90-95 | 1-2 hours |
| Crystallization | Methanol/Water mixtures | 94-97 | 75-85 | 12-24 hours |
| Solid Phase Extraction (SPE) | C18 cartridge with methanol | 90-95 | 80-88 | 30-60 minutes |
| Preparative Thin Layer Chromatography | Chloroform/Methanol | 88-93 | 70-80 | 3-6 hours |
Quality control of norgestrel-d5 requires comprehensive analytical protocols that ensure the compound meets stringent specifications for chemical purity, deuterium content, and absence of impurities. These parameters are critical for maintaining the reliability and reproducibility of analytical applications utilizing this deuterated standard.
Chemical purity assessment represents the primary quality control parameter, with specifications requiring ≥98.0% purity as determined by HPLC with UV detection [23] [24]. The analytical method employs reverse-phase chromatography with gradient elution, monitoring at 254 nm wavelength. Individual impurities must not exceed 1.0%, with total impurities limited to 2.0%. The acceptance criteria ensure that synthetic byproducts and degradation products do not interfere with intended analytical applications [25].
Deuterium content verification requires mass spectrometric analysis to confirm ≥95% deuteration at specified positions [26]. The analytical protocol employs high-resolution mass spectrometry with electrospray ionization, monitoring molecular ion peaks and fragmentation patterns. Isotopic enrichment calculations based on mass spectral data provide quantitative assessment of deuterium incorporation efficiency. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a complementary technique, with 2H NMR confirming deuterium placement and integration ratios [27].
Optical rotation measurements provide stereochemical verification, with specifications requiring [α]D25 = -35° to -40° for authentic norgestrel-d5 [24]. Polarimetry measurements at 589 nm (sodium D-line) at 25°C in chloroform solution confirm the correct stereochemical configuration. Deviations beyond ±2° indicate potential stereochemical impurities or racemization during synthesis [28].
Water content determination employs Karl Fischer titration methodology with specifications limiting water to ≤0.5% [26]. Automated coulometric titration provides precise quantification of trace moisture, which can impact stability and deuterium exchange reactions. The acceptance criterion of not more than 0.5% ensures product stability during storage and handling [27].
Residual solvent analysis utilizes gas chromatography with flame ionization detection to quantify residual organic solvents [26]. Total residual solvents must not exceed 500 ppm, with individual solvent limits based on ICH Q3C guidelines. Class 1 solvents (benzene, carbon tetrachloride) must be absent, while Class 2 solvents are limited to specific concentration ranges based on toxicity profiles [29].
Heavy metals testing employs Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify metallic impurities [26]. Lead content must not exceed 5 ppm, while other heavy metals are limited to 10 ppm. These specifications ensure that catalyst residues and other metallic contaminants do not interfere with analytical applications or pose safety concerns [25].
Microbial limits testing follows USP standards for non-sterile pharmaceutical materials, with Total Aerobic Microbial Count (TAMC) limited to 1000 CFU/g [23]. Additional testing for specific pathogenic organisms ensures microbiological safety. These parameters are particularly important for materials intended for biological applications or cell culture studies [30].
Assay determination by HPLC provides quantitative assessment of norgestrel-d5 content, with acceptance criteria of 98.0-102.0% of labeled claim [24]. The analytical method employs external standard methodology with multiple standard concentrations to ensure accuracy and precision. Statistical analysis of replicate measurements confirms method reliability [31].
Table 4: Quality Control Parameters
| Parameter | Specification | Test Method | Acceptance Criteria |
|---|---|---|---|
| Chemical Purity | ≥98.0% | HPLC with UV detection | Single impurity ≤1.0% |
| Deuterium Content | ≥95% deuteration | Mass spectrometry (MS) | Deuteration ≥95% |
| Optical Rotation | [α]D25 = -35° to -40° | Polarimetry | Within ±2° of reference |
| Water Content | ≤0.5% | Karl Fischer titration | NMT 0.5% |
| Residual Solvents | ≤500 ppm total | Gas chromatography (GC) | Individual solvent limits |
| Heavy Metals | ≤10 ppm | ICP-MS | Pb ≤5 ppm, others ≤10 ppm |
| Microbial Limits | Complies with USP standards | Microbial enumeration | TAMC ≤1000 CFU/g |
| Assay by HPLC | 98.0-102.0% | HPLC with UV at 254 nm | Label claim ±2.0% |
The transition from laboratory-scale synthesis to larger production volumes requires careful consideration of multiple factors that influence process efficiency, safety, and economic viability. Scale-up of norgestrel-d5 synthesis presents unique challenges related to deuterium source utilization, reaction control, and maintenance of product quality.
Reaction volume scaling represents the most fundamental aspect of process scale-up, with considerations extending beyond simple volumetric proportionality [32]. Laboratory-scale reactions typically operate in 50-500 mL vessels using standard glassware, while pilot-scale operations require 5-50 L specialized reactors. Production-scale synthesis demands vessels exceeding 100 L capacity with appropriate materials of construction to handle deuterated reagents [33]. The scaling relationships for heat and mass transfer become increasingly important as reaction volumes increase, requiring careful analysis of mixing patterns and temperature distribution [34].
Temperature control systems must evolve significantly during scale-up to maintain the precise conditions required for optimal deuterium incorporation [32]. Laboratory-scale synthesis typically employs oil baths or heating mantles for temperature control, providing adequate uniformity for small reaction volumes. Pilot-scale operations require jacketed reactors with circulating heat transfer fluids to ensure uniform temperature distribution. Production-scale synthesis demands automated temperature control systems with multiple sensors and feedback loops to maintain optimal reaction conditions across large reactor volumes [35].
Mixing efficiency becomes increasingly critical as scale increases, particularly for heterogeneous reactions involving deuterated reagents [32]. Laboratory-scale magnetic stirring provides adequate mixing for small volumes, but mechanical stirring systems become necessary for larger scales. Pilot-scale operations typically employ overhead stirrers with appropriately sized impellers to ensure adequate mass transfer. Production-scale synthesis requires high-efficiency impeller designs with computational fluid dynamics modeling to optimize mixing patterns and minimize dead zones [34].
Deuterium source economics represent a major consideration in scale-up planning, as deuterated reagents constitute a significant portion of raw material costs [33]. Laboratory-scale synthesis can accommodate high-cost deuterium sources due to small quantities required. Pilot-scale operations necessitate cost optimization strategies, including solvent recovery and recycling systems. Production-scale synthesis demands bulk deuterium sources and comprehensive recycling protocols to achieve economic viability [36].
Waste management strategies must be implemented to handle deuterated waste streams responsibly while minimizing environmental impact [32]. Laboratory-scale synthesis generates minimal waste that can be managed through standard protocols. Pilot-scale operations require solvent recovery systems to recycle expensive deuterated materials. Production-scale synthesis demands comprehensive waste management programs including solvent purification, deuterium recovery, and appropriate disposal of non-recyclable materials [33].
Safety considerations intensify during scale-up due to increased quantities of potentially hazardous materials and higher energy inputs [32]. Laboratory-scale synthesis typically requires fume hood protection and standard personal protective equipment. Pilot-scale operations necessitate enhanced ventilation systems and specialized safety protocols for handling larger quantities of deuterated reagents. Production-scale synthesis demands full industrial safety protocols including process hazard analysis, emergency response procedures, and specialized containment systems [34].
Equipment requirements evolve significantly during scale-up, transitioning from standard laboratory glassware to specialized industrial equipment [32]. Laboratory-scale synthesis utilizes readily available glassware and standard heating equipment. Pilot-scale operations require specialized reactors with appropriate materials compatibility and temperature control systems. Production-scale synthesis demands industrial-grade equipment with automated control systems, appropriate metallurgy for deuterated reagents, and compliance with relevant safety standards [35].
Process time considerations often increase during scale-up due to longer heat-up and cool-down cycles, as well as additional safety protocols [32]. Laboratory-scale synthesis typically requires 4-8 hours for completion, including workup procedures. Pilot-scale operations may extend to 6-12 hours due to longer thermal equilibration times and more complex processing steps. Production-scale synthesis often requires 8-16 hours due to extended heating and cooling cycles, additional safety checks, and comprehensive quality control testing [34].
Table 5: Scale-up Considerations
| Aspect | Laboratory Scale (1-10g) | Pilot Scale (100g-1kg) | Production Scale (>10kg) |
|---|---|---|---|
| Reaction Volume | 50-500 mL | 5-50 L | >100 L |
| Temperature Control | Oil bath/heating mantle | Jacketed reactor | Automated temperature control |
| Mixing Efficiency | Magnetic stirring | Mechanical stirring | High-efficiency impellers |
| Deuterium Source Cost | High cost acceptable | Cost optimization needed | Bulk deuterium sources |
| Waste Management | Minimal waste | Solvent recovery | Comprehensive recycling |
| Safety Considerations | Fume hood sufficient | Enhanced ventilation | Full safety protocols |
| Equipment Requirements | Standard glassware | Specialized reactors | Industrial equipment |
| Process Time | 4-8 hours | 6-12 hours | 8-16 hours |
The successful scale-up of norgestrel-d5 synthesis requires integrated planning that addresses all these considerations simultaneously [37]. Economic modeling must account for deuterium source costs, equipment requirements, and processing times to ensure commercial viability. Risk assessment protocols must evaluate safety implications at each scale, with appropriate mitigation strategies implemented. Quality assurance programs must be scaled proportionally to ensure product specifications are maintained across all production volumes [38].